molecular formula C7H15NO2 B1601870 4-Hydroxy-1-piperidineethanol CAS No. 224431-84-9

4-Hydroxy-1-piperidineethanol

Cat. No. B1601870
M. Wt: 145.2 g/mol
InChI Key: DOILPQLHDAWKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183366B2

Procedure details

Piperidin-4-ol (5 g, 49.4 mmol) is dissolved in 200 ml of ethanol and anhydrous sodium carbonate (21 g, 197.6 mmol) is added. 2-Bromo-ethanol (6.9 ml, 98.8 mmol) is added dropwise and the reaction mixture is refluxed for 16 hours. After evaporation under reduced pressure the mixture is stirred with 200 ml of DCM and filtered. The clear filtrate is evaporated under reduced pressure and dried at high vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:15][CH2:16][OH:17]>C(O)C>[OH:17][CH2:16][CH2:15][N:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
BrCCO

Conditions

Stirring
Type
CUSTOM
Details
is stirred with 200 ml of DCM
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After evaporation under reduced pressure the mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The clear filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried at high vacuum

Outcomes

Product
Name
Type
Smiles
OCCN1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.